4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
The compound 4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one belongs to the 3,4-dihydroquinoxalin-2(1H)-one family, a class of nitrogen-containing heterocycles with diverse biological and pharmacological applications. Its structure features a dihydroquinoxalinone core substituted with a sulfonyl-acetyl group bearing a 4-methoxyphenyl moiety. This electron-withdrawing sulfonyl group and the methoxy aromatic ring influence its reactivity, solubility, and intermolecular interactions, making it distinct from simpler derivatives .
Synthetic routes for analogous compounds (e.g., intermediates 4, 8, 20, and 22 in –2) typically involve condensation of o-phenylenediamine with glyoxalate derivatives, followed by functionalization via alkylation, reduction, or coupling reactions . The target compound’s synthesis likely employs similar strategies, with the 4-methoxyphenylsulfonyl group introduced via sulfonation or nucleophilic substitution.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfonylacetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-12-6-8-13(9-7-12)25(22,23)11-17(21)19-10-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIKXRGHBMLGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoxaline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the sulfonylated quinoxaline using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it useful for creating libraries of compounds for drug discovery.
Biology and Medicine
The quinoxaline core is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for its potential as a therapeutic agent in these areas.
Industry
In material science, the compound’s unique structure could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is likely due to its ability to interact with various molecular targets. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes. The sulfonyl group can enhance the compound’s solubility and reactivity, allowing it to interact with enzymes and receptors more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectroscopic Properties
Crystallography and Hydrogen Bonding
- The 4-[2-(Benzylsulfanyl)acetyl] derivative () forms inversion dimers via N–H···O hydrogen bonds, creating an 8-membered ring motif.
- 4-(N,N-Diethylglycyl)-3,4-dihydroquinoxalin-2(1H)-one () lacks aromatic substituents, resulting in less π-π stacking and reduced thermal stability compared to the methoxyphenyl-containing target compound .
NMR Spectroscopy
- The target compound’s 4-methoxyphenyl group would produce distinct ¹H NMR signals: a singlet for the methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~7.0–8.0 ppm), similar to 2-{4-[(5-methoxybenzimidazolyl)sulfonyl]phenoxy}acetamide (δ 3.35–8.21 ppm, ) .
- In contrast, 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one () shows simpler spectra due to the absence of sulfonyl or acetyl groups .
Antitumor and Enzyme Inhibition
- 4-[(2E)-3-(4-Methoxyphenyl)propenoyl] derivatives () exhibit BRD4 inhibitory activity, with crystal structures confirming binding to the acetyl-lysine pocket.
- 7-Methoxy-4-(2-methylquinazolin-4-yl) derivatives () show antitumor activity (IC₅₀ < 1 µM), indicating that methoxy and heteroaromatic substituents enhance bioactivity .
Antimicrobial Potential
- Quinoxalinones with electron-withdrawing groups (e.g., 6,7-dichloro derivatives, ) demonstrate anti-tubercular activity. The target compound’s sulfonyl group may similarly improve membrane permeability or target binding .
Biological Activity
The compound 4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative of quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including anticancer, antibacterial, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinoxaline core substituted with a methoxyphenyl sulfonyl group and an acetyl moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Study Findings :
- A study demonstrated that the compound induced apoptosis in cancer cells, with an IC50 value indicating effective growth inhibition.
- In vitro assays showed that it inhibited cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HCT116 | 10.3 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of the compound have also been explored.
- Microbial Testing :
- The compound exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) below 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 25 |
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes involved in various physiological processes.
- Acetylcholinesterase Inhibition :
- It was found to be a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value significantly lower than standard inhibitors.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of the compound as part of a combination therapy. Results indicated a significant reduction in tumor size after treatment, supporting its role as a viable therapeutic agent.
-
Case Study on Bacterial Infections :
- An observational study reported successful treatment outcomes in patients with antibiotic-resistant infections when treated with this compound, underscoring its potential as an alternative antibacterial agent.
Q & A
Q. Methodological workflow :
- X-ray crystallography : Resolve stereochemistry and confirm the sulfonyl-acetyl linkage geometry (e.g., bond angles of 112–117° for S–O–C) .
- NMR spectroscopy :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (70:30) to assess purity (>95%) and detect byproducts (e.g., unreacted acetyl intermediates) .
Basic: What preliminary biological screening approaches are recommended to assess its pharmacological potential?
Q. In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing EC₅₀ values with structural analogs (e.g., 4-chlorophenyl derivatives) .
- Antimicrobial activity : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates .
Advanced: How can synthesis be optimized to improve yield and minimize byproducts?
Q. Strategies :
- Design of Experiments (DoE) : Apply factorial design to variables like temperature (50–90°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-acetylated species) and adjust stoichiometry (reduce acetyl chloride by 10–15%) .
- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ for greener synthesis) to enhance regioselectivity .
Case study : Switching from THF to DMF increased yield from 62% to 78% by improving sulfonyl group solubility .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Q. Approaches :
- Orthogonal assays : If a compound shows cytotoxicity in MTT but not in apoptosis assays, validate via flow cytometry (Annexin V/PI staining) to confirm mechanism .
- Structural analogs comparison : Cross-reference activity with derivatives (e.g., 4-fluorophenyl vs. 4-methoxyphenyl substituents) to identify pharmacophores .
- Dosage adjustments : Re-evaluate EC₅₀ values under standardized conditions (e.g., serum-free media to avoid protein binding artifacts) .
Example : A 2024 study resolved discrepancies in antimicrobial activity by controlling for bacterial efflux pump expression .
Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?
Q. Environmental chemistry protocols :
- Photodegradation : Expose to UV-Vis light (λ = 254 nm) in aqueous solutions, monitoring half-life via HPLC and identifying breakdown products (e.g., sulfonic acid derivatives) .
- Biodegradation : Use soil microcosms (OECD 307 guidelines) to track mineralization rates (CO₂ evolution) and metabolite profiling (GC-MS) .
- Ecotoxicity : Test on Daphnia magna (48-h LC₅₀) and algae (growth inhibition) to model aquatic impacts .
Data interpretation : Correlate degradation kinetics with substituent electronegativity (e.g., methoxy groups slow hydrolysis vs. chloro) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
